molecular formula C21H17F3N4O2S2 B2380536 N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide CAS No. 391869-01-5

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2380536
CAS No.: 391869-01-5
M. Wt: 478.51
InChI Key: MASXVDMQTUNEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a sulfanyl-linked 2-oxoethyl-tetrahydroquinoline moiety and a 2-(trifluoromethyl)benzamide group. This structure combines multiple pharmacophoric elements:

  • The 1,3,4-thiadiazole ring is known for its electron-deficient nature and role in modulating biological activity through hydrogen bonding and π-π interactions .

Synthetic routes for analogous compounds typically involve sequential nucleophilic substitutions, cyclization, and coupling reactions. For example, sulfanyl group introduction often employs α-halogenated ketones under basic conditions , and benzamide formation utilizes DMF/LiH-mediated coupling .

Properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S2/c22-21(23,24)15-9-3-2-8-14(15)18(30)25-19-26-27-20(32-19)31-12-17(29)28-11-5-7-13-6-1-4-10-16(13)28/h1-4,6,8-10H,5,7,11-12H2,(H,25,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASXVDMQTUNEBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CC=C4C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Synthesis of the Thiadiazole Ring: The thiadiazole ring is often formed by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

    Coupling Reactions: The quinoline and thiadiazole moieties are then coupled through a series of reactions involving alkylation and acylation to form the final compound.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and thioether groups in the compound are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeReagents/ConditionsProductsReferences
Amide Hydrolysis 6M HCl, reflux, 12 hours2-(Trifluoromethyl)benzoic acid + 5-mercapto-1,3,4-thiadiazol-2-amine
Thioether Hydrolysis H<sub>2</sub>O<sub>2</sub>, FeCl<sub>3</sub>, 60°CSulfoxide or sulfone derivatives (depending on stoichiometry)
  • Key Findings :

    • Acidic hydrolysis cleaves the benzamide bond, yielding carboxylic acid and amine intermediates.

    • Thioether oxidation to sulfone is favored with excess H<sub>2</sub>O<sub>2</sub>.

Nucleophilic Substitution

The sulfanyl (-S-) group acts as a nucleophilic site for alkylation or arylation:

Reaction TypeReagents/ConditionsProductsReferences
Alkylation CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, DMF, 25°CS-Methyl derivative with improved lipophilicity
Arylation 4-Fluorophenyl bromide, Pd(PPh<sub>3</sub>)<sub>4</sub>Biaryl thioether analog
  • Key Findings :

    • Alkylation enhances membrane permeability, critical for bioactive compound optimization.

    • Palladium-catalyzed coupling retains stereochemical integrity of the tetrahydroquinoline moiety.

Reduction Reactions

The amide and tetrahydroquinoline groups participate in selective reductions:

Reaction TypeReagents/ConditionsProductsReferences
Amide Reduction LiAlH<sub>4</sub>, THF, 0°C → 25°CCorresponding amine derivative (N-(thiadiazol-2-yl)-2-(trifluoromethyl)benzylamine)
Quinoline Ring Reduction H<sub>2</sub>, Pd/C, ethanolSaturated decahydroquinoline derivative
  • Key Findings :

    • LiAlH<sub>4</sub> reduces the amide to an amine without altering the thiadiazole ring.

    • Catalytic hydrogenation saturates the tetrahydroquinoline ring, altering pharmacokinetic properties .

Electrophilic Aromatic Substitution

The trifluoromethylbenzamide group directs electrophilic attacks:

Reaction TypeReagents/ConditionsProductsReferences
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°CMeta-nitro derivative (due to CF<sub>3</sub> electron-withdrawing effect)
Halogenation Cl<sub>2</sub>, FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub>Para-chloro-substituted benzamide
  • Key Findings :

    • The CF<sub>3</sub> group deactivates the benzene ring, favoring meta-substitution .

    • Halogenation improves binding affinity to hydrophobic enzyme pockets.

Cycloaddition and Ring-Opening

The thiadiazole core participates in cycloaddition reactions:

Reaction TypeReagents/ConditionsProductsReferences
Diels-Alder Maleic anhydride, toluene, 110°CFused bicyclic adduct
Ring-Opening NH<sub>2</sub>NH<sub>2</sub>, ethanolHydrazine-linked open-chain derivative
  • Key Findings :

    • Diels-Alder reactions expand the heterocyclic system, modulating bioactivity .

    • Hydrazine-induced ring-opening generates intermediates for further functionalization .

Enzymatic and Metabolic Reactions

In vitro studies on analogous compounds reveal metabolic pathways:

Reaction TypeEnzymes/ConditionsProductsReferences
Nitroreductase Activation Mycobacterium tuberculosis DdnReactive intermediates (e.g., nitro radicals)
CYP450 Oxidation Liver microsomes, NADPHHydroxylated tetrahydroquinoline metabolites
  • Key Findings :

    • Nitroreductase activation suggests potential as a prodrug in antitubercular therapy .

    • CYP450-mediated oxidation impacts compound half-life and toxicity.

Scientific Research Applications

Synthesis and Structural Characterization

The compound can be synthesized through a multi-step process involving the reaction of 1,2,3,4-tetrahydroquinoline derivatives with thiadiazole and trifluoromethyl benzamide moieties. The structure is typically confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, derivatives of similar structures have been evaluated for their antiproliferative effects against human cancer cell lines such as HCT-116 and MCF-7. Some analogs demonstrated IC50 values in the range of 1.9–7.52 μg/mL against HCT-116 cells .

Anti-inflammatory Potential

Molecular docking studies suggest that compounds related to this structure may act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme implicated in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

Compounds containing thiadiazole and tetrahydroquinoline moieties have shown activity against various bacterial strains. The presence of the sulfanyl group is believed to enhance their antimicrobial efficacy by disrupting bacterial cell membranes.

Case Study 1: Anticancer Evaluation

A study investigated the anticancer properties of a related compound synthesized from a similar scaffold. The results indicated significant growth inhibition in several cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity. The study utilized both experimental and computational approaches to optimize the compound's efficacy .

Case Study 2: Inflammatory Response Modulation

Another study focused on evaluating the anti-inflammatory effects of a derivative of this compound through in silico methods. The findings indicated that the compound could effectively bind to the active site of 5-LOX, proposing it as a candidate for further development as an anti-inflammatory agent .

Mechanism of Action

The mechanism of action of N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally related to several classes of 1,3,4-thiadiazole and triazole derivatives. Below is a detailed comparison:

Structural and Functional Group Comparisons

Compound Core Structure Key Substituents Key Functional Features Reference
Target Compound 1,3,4-Thiadiazole - Sulfanyl-linked 2-oxoethyl-tetrahydroquinoline
- 2-(Trifluoromethyl)benzamide
- High lipophilicity (logP ~3.0)
- Tetrahydroquinoline enhances aromatic interactions
K400-03825 1,2,4-Triazole - 5-Methyl-1,3,4-thiadiazol-2-ylamino
- 4-Nitrophenyl
- 2-(Trifluoromethyl)benzamide
- Nitro group increases polarity (logP 3.02)
- Triazole-thiadiazole hybrid enhances metabolic stability
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide 1,3,4-Thiadiazole - Ethylsulfanyl
- 3-Nitrobenzamide
- Nitro group reduces logP (estimated ~2.5)
- Ethylsulfanyl improves solubility
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole - Chlorobenzamide
- Thioxo-oxadiazole
- Thioxo group increases hydrogen-bonding capacity
- Lower logP (~2.8) due to oxadiazole

Physicochemical and Pharmacokinetic Properties

Parameter Target Compound K400-03825 N-(5-ethylsulfanyl...benzamide
Molecular Weight ~578.55 (estimated) 578.55 347.35
logP ~3.0 (predicted) 3.02 ~2.5
Hydrogen Bond Acceptors 13 13 8
Polar Surface Area ~130 Ų 130.26 Ų ~100 Ų
Metabolic Stability High (CF₃ group) Moderate (nitro group) Low (ethylsulfanyl)

Biological Activity

N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique combination of structural elements, including thiadiazole and tetrahydroquinoline moieties, which are known for their diverse pharmacological properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiadiazole Ring : A five-membered heterocyclic structure that enhances the compound's ability to interact with biological targets due to its mesoionic character.
  • Tetrahydroquinoline Moiety : This part of the molecule contributes to its potential neuropharmacological effects.
  • Trifluoromethyl Group : Known for increasing lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and tetrahydroquinoline structures exhibit a broad spectrum of biological activities, including:

  • Anticancer Properties : Thiadiazole derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .
  • Antimicrobial Effects : Compounds with thiadiazole rings demonstrate significant antibacterial and antifungal activities .
  • Neuropharmacological Effects : The tetrahydroquinoline component may contribute to neuroprotective effects and modulation of neurotransmitter systems .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Enzymes/Receptors : The compound interacts with specific enzymes or receptors, modulating their activity.
  • Cellular Signaling Pathways : It influences various signaling pathways that can lead to changes in gene expression and cellular metabolism.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger programmed cell death in cancer cells through intrinsic pathways .

Anticancer Activity

A study evaluated the cytotoxic effects of a related thiadiazole derivative on several cancer cell lines including A549 (lung carcinoma), T47D (breast carcinoma), and Jurkat E6.1 (T-cell leukemia). The results indicated significant antiproliferative activity with IC50 values ranging from 0.5 to 10 µg/mL across different cell lines .

Antimicrobial Activity

Another investigation into the antimicrobial properties revealed that derivatives of thiadiazole exhibited effective inhibition against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MIC) were determined to be as low as 32 µg/mL for certain derivatives .

Data Tables

Biological ActivityTarget Cell Lines/OrganismsIC50/MIC Values
AnticancerA549 (Lung), T47D (Breast), Jurkat E6.1 (Leukemia)0.5 - 10 µg/mL
AntimicrobialStaphylococcus aureus, Candida albicans32 µg/mL

Q & A

Q. What are the critical steps in synthesizing N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the thiadiazole ring via cyclization of thiosemicarbazide derivatives under acidic or basic conditions.
  • Step 2 : Sulfanyl group introduction through nucleophilic substitution with 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethanethiol.
  • Step 3 : Amide coupling between the thiadiazole intermediate and 2-(trifluoromethyl)benzoyl chloride using coupling agents like EDCI/HOBt.
    Optimization includes controlling temperature (e.g., 0–5°C for cyclization), solvent selection (e.g., DMF for amide bond formation), and purification via column chromatography .

Q. How can researchers confirm the identity and purity of this compound during synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify functional groups (e.g., trifluoromethyl at δ ~110–120 ppm in 19^{19}F NMR).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 523.12).
  • HPLC : Purity assessment (>95%) with C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What experimental strategies are used to elucidate the mechanism of action of this compound in biological systems?

  • Methodological Answer :
  • Target Identification : Employ affinity chromatography or photoaffinity labeling to isolate protein targets.
  • Kinase Inhibition Assays : Test against tyrosine kinases (e.g., abl/src) using ATP-competitive binding assays, referencing structural analogs with IC50_{50} values <1 μM .
  • Molecular Dynamics Simulations : Model interactions between the thiadiazole ring and kinase ATP-binding pockets (e.g., hydrophobic interactions with trifluoromethyl groups) .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50_{50} values across studies)?

  • Methodological Answer :
  • Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MTT assays for cytotoxicity, fixed incubation times).
  • Metabolic Stability Tests : Assess compound stability in cell culture media (e.g., half-life in RPMI-1640) to rule out degradation artifacts.
  • Structural Validation : Confirm batch-to-batch consistency via X-ray crystallography to ensure conformational integrity .

Q. What approaches are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or nitro groups) and test activity.
  • 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate electrostatic/hydrophobic fields with bioactivity.
  • Key SAR Observations :
ModificationBiological ImpactReference
Thiadiazole → OxadiazoleReduced kinase inhibition
Trifluoromethyl → MethoxyImproved solubility, lower cytotoxicity

Q. How can researchers address solubility challenges in pharmacological assays?

  • Methodological Answer :
  • Co-solvent Systems : Use DMSO/PEG-400 mixtures (<0.1% DMSO to avoid cytotoxicity).
  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (e.g., 100 nm particles) for sustained release .

Methodological Challenges and Solutions

Q. What are the key considerations for scaling up synthesis without compromising yield?

  • Answer :
  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to improve heat dissipation.
  • Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.
  • In-line Analytics : Use FTIR probes to monitor reaction progress in real time .

Q. How can computational methods enhance the study of this compound’s reactivity?

  • Answer :
  • DFT Calculations : Predict reaction pathways (e.g., activation energy for sulfanyl group substitution).
  • Docking Studies : Identify potential off-targets using AutoDock Vina with PDB structures (e.g., 3Q4M for abl kinase).
  • ADMET Prediction : Use SwissADME to forecast bioavailability and toxicity profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.